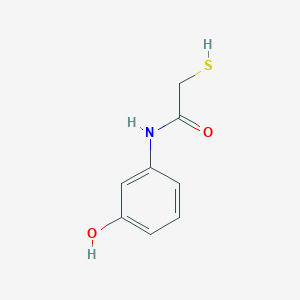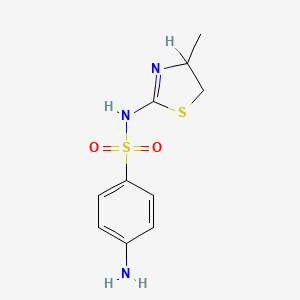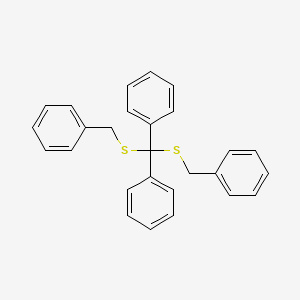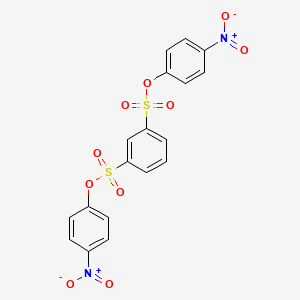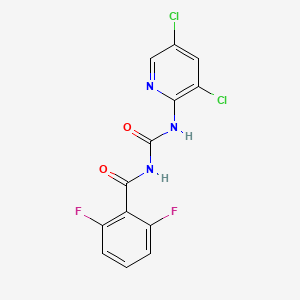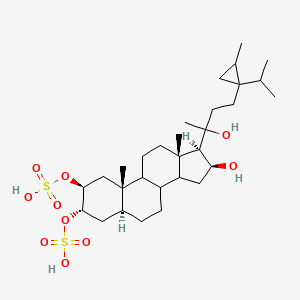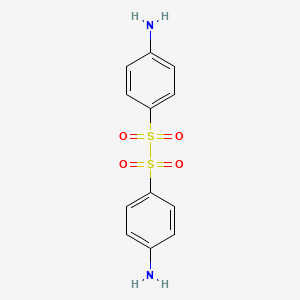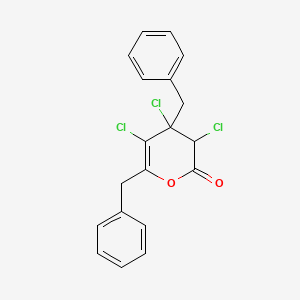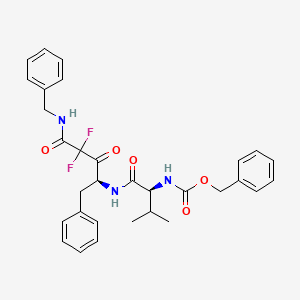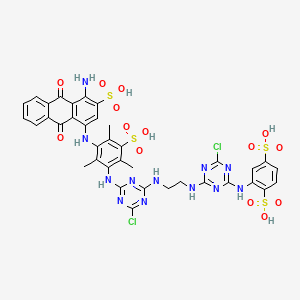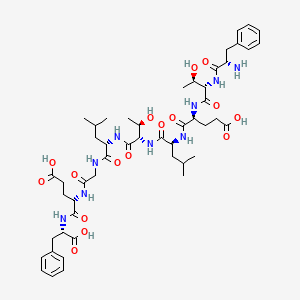
3'-Azido-2',3'-dideoxy-N4, 5-dimethylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine: is a synthetic nucleoside analog with the chemical formula C11H16N6O3 . This compound is known for its potential applications in antiviral therapies and scientific research. It is structurally characterized by the presence of an azido group at the 3’ position and methyl groups at the N4 and 5 positions of the cytidine base.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside precursor are protected using silyl or acyl protecting groups.
Azidation: The protected nucleoside is then subjected to azidation, where the 3’ hydroxyl group is replaced by an azido group using reagents like sodium azide.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Sodium Azide: Used for azidation reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Oxidizing Agents: Used for oxidation reactions.
Major Products:
Aminated Derivatives: Formed from reduction reactions.
Oxidized Products: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication, particularly in the context of HIV and other retroviruses.
Telomerase Inhibition: The compound has been shown to inhibit telomerase activity, leading to telomere shortening in cancer cells.
Molecular Biology: Used as a tool in studying nucleic acid interactions and modifications.
Chemical Biology: Employed in click chemistry applications for labeling and tracking biomolecules.
Mecanismo De Acción
The mechanism of action of 3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, effectively terminating viral replication . Additionally, its inhibition of telomerase activity leads to telomere shortening, which can induce senescence in cancer cells .
Comparación Con Compuestos Similares
3’-Azido-2’,3’-dideoxyuridine (AZddU): An antiviral nucleoside analog with similar inhibitory effects on viral replication.
3’-Azido-2’,3’-dideoxyadenosine (AZddA): Another nucleoside analog with telomerase inhibitory properties.
3’-Azido-2’,3’-dideoxyguanosine (AZddG): Known for its potent telomerase inhibition.
Uniqueness: 3’-Azido-2’,3’-dideoxy-N4, 5-dimethylcytidine is unique due to its specific structural modifications, which confer distinct biological activities. The presence of methyl groups at the N4 and 5 positions enhances its stability and specificity in targeting viral and cellular enzymes.
Propiedades
Número CAS |
108895-46-1 |
|---|---|
Fórmula molecular |
C11H16N6O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C11H16N6O3/c1-6-4-17(11(19)14-10(6)13-2)9-3-7(15-16-12)8(5-18)20-9/h4,7-9,18H,3,5H2,1-2H3,(H,13,14,19)/t7-,8+,9+/m0/s1 |
Clave InChI |
CULIUQSQFSCPGF-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CN(C(=O)N=C1NC)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


